molecular formula C11H18ClN B1284390 N-Isopropyl-N-phenethylamine hydrochloride CAS No. 38449-56-8

N-Isopropyl-N-phenethylamine hydrochloride

Cat. No. B1284390
CAS RN: 38449-56-8
M. Wt: 199.72 g/mol
InChI Key: NNBIKELOFCERKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropyl-N-phenethylamine hydrochloride is a class of compounds that includes various derivatives with potential psychoactive effects and analgesic properties. These compounds are structurally related to phenethylamines, a broad class of substances that can have significant effects on the central nervous system. The specific compound this compound itself is not directly mentioned in the provided papers, but the papers do discuss related compounds and their properties, which can provide insights into the characteristics of this compound.

Synthesis Analysis

The synthesis of related compounds involves the use of N-isopropylhydroxylamine and acid chlorides to create dimeric N-isopropylhydroxamic acids with varying chain lengths . Additionally, optically pure phenethylamine derivatives have been synthesized, which include hydrochloride salts similar to this compound . These methods indicate that the synthesis of this compound could involve similar techniques, such as the use of isopropyl groups and the formation of hydrochloride salts to enhance solubility and stability.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction . For instance, the structure of a dimeric hydroxamic acid was determined to have trans planar hydroxamate groups, which is a deviation from previously characterized hydroxamic acids . In the case of optically pure phenethylamine derivatives, the structure and conformation play a significant role in their biological activity . These findings suggest that the molecular structure of this compound would also be critical in determining its properties and potential applications.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving this compound. However, the synthesis of related compounds and their derivatives implies that this compound could undergo reactions typical of amine hydrochlorides, such as salt formation and reactions with acids and bases . Additionally, the presence of an isopropyl group could influence the compound's reactivity and interaction with other chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. For example, the thermoresponsive behavior of a poly(N-isopropylacrylamide)-lipid conjugate has been observed, indicating that temperature can significantly affect the physical state and structure of such compounds . While this does not directly describe this compound, it does highlight the importance of temperature and other physical conditions in determining the behavior of isopropyl-containing compounds. The analgesic activity of phenethylamine derivatives also suggests that this compound could have similar properties, potentially influenced by its physical and chemical characteristics .

Scientific Research Applications

1. Gas Chromatography Applications

The application of N-Isopropyl-N-phenethylamine hydrochloride is notable in gas chromatography. Lebish, Finkle, and Brackett (1970) developed a sensitive gas-chromatographic method for measuring methamphetamine, amphetamine, and other phenethylamines in blood and urine. This method included the use of a homologous standard in the form of n-propylamphetamine hydrochloride, which closely relates to this compound (Lebish, Finkle, & Brackett, 1970).

2. Biosensor Technology

In the field of biosensor technology, the unique properties of graphene have been utilized in conjunction with compounds like this compound. Peña-Bahamonde et al. (2018) discuss the use of graphene-based biosensor technology in life sciences, where such compounds are used in the development of biosensors for disease detection and pathogen identification (Peña-Bahamonde et al., 2018).

3. Reactions with Hexachlorocyclotriphosphazatriene

Research by Das et al. (1966) and Das et al. (1973) shows the reactions of hexachlorocyclotriphosphazatriene with isopropylamine, where derivatives similar to this compound are produced. These studies provide insight into the chemical behavior and potential applications of such compounds in various chemical reactions (Das, Keat, Shaw, & Smith, 1966); (Das, Shaw, Smith, & Woods, 1973).

4. Bioengineering Applications

Cooperstein and Canavan (2010) highlighted the use of poly(N-isopropyl acrylamide) (pNIPAM) in bioengineering applications. This research is pertinent as it delves into the use of pNIPAM substrates for the nondestructive release of biological cells and proteins, which is closely related to the characteristics and applications of this compound (Cooperstein & Canavan, 2010).

5. Analytical Characterization in Medicinal Research

The analytical characterization of bioactive N-benzyl-substituted phenethylamines and related compounds plays a significant role in medicinal research. Brandt et al. (2015) discussed the importance of such compounds in medicinal research, providing a comprehensive collection of chromatographic and spectral data. This research is crucial for understanding the properties and applications of this compound in a medicinal context (Brandt et al., 2015).

Safety and Hazards

N-Isopropyl-N-phenethylamine hydrochloride should be handled with care. Personal protective equipment should be used, and dust formation, as well as breathing mist, gas, or vapors, should be avoided . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is required .

Biochemical Analysis

Biochemical Properties

N-Isopropyl-N-phenethylamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO) enzymes, particularly MAO-B, which are involved in the metabolism of monoamine neurotransmitters . The interaction with MAO-B leads to the inhibition of this enzyme, affecting the levels of neurotransmitters such as dopamine and serotonin. Additionally, this compound may interact with trace amine-associated receptor 1 (TAAR1), influencing neurotransmission and signaling pathways .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with TAAR1 can lead to changes in intracellular signaling cascades, affecting the release of neurotransmitters and other signaling molecules . Furthermore, this compound may impact gene expression by altering the transcriptional activity of specific genes involved in neurotransmitter synthesis and degradation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to MAO-B, inhibiting its activity and leading to increased levels of monoamine neurotransmitters . This inhibition can result in enhanced neurotransmission and altered mood and behavior. Additionally, this compound’s interaction with TAAR1 modulates intracellular signaling pathways, further influencing neurotransmitter release and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may enhance neurotransmission and improve mood and cognitive function . At higher doses, it can lead to toxic or adverse effects, such as neurotoxicity and behavioral changes . Threshold effects have been observed, where the compound’s impact on cellular and physiological processes becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO-B, which play a crucial role in its metabolism . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function. Additionally, this compound may interact with other enzymes and cofactors involved in neurotransmitter synthesis and degradation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its effects. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution, influencing its overall activity and function.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with biomolecules and its overall efficacy in modulating cellular processes.

properties

IUPAC Name

N-(2-phenylethyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-10(2)12-9-8-11-6-4-3-5-7-11;/h3-7,10,12H,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBIKELOFCERKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586399
Record name N-(2-Phenylethyl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38449-56-8
Record name N-(2-Phenylethyl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.